molecular formula C21H22ClN3O4 B386817 N-(4-CHLORO-2-METHYLPHENYL)-1-{N'-[(E)-[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE

N-(4-CHLORO-2-METHYLPHENYL)-1-{N'-[(E)-[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE

Cat. No.: B386817
M. Wt: 415.9g/mol
InChI Key: NTHHNIZNWVPCJM-YDZHTSKRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-CHLORO-2-METHYLPHENYL)-1-{N'-[(E)-[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an allyloxy group, an ethoxybenzylidene moiety, and a hydrazino linkage, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLORO-2-METHYLPHENYL)-1-{N'-[(E)-[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the hydrazone intermediate: This involves the reaction of 4-(allyloxy)-3-ethoxybenzaldehyde with hydrazine hydrate under reflux conditions to form the hydrazone intermediate.

    Condensation reaction: The hydrazone intermediate is then reacted with 4-chloro-2-methylphenyl isocyanate in the presence of a suitable solvent, such as dichloromethane, to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-CHLORO-2-METHYLPHENYL)-1-{N'-[(E)-[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the allyloxy and chloro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N-(4-CHLORO-2-METHYLPHENYL)-1-{N'-[(E)-[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying enzyme interactions due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-CHLORO-2-METHYLPHENYL)-1-{N'-[(E)-[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site and preventing substrate binding.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[4-(allyloxy)-3-ethoxybenzylidene]hydrazino}-N-(4-ethylphenyl)-2-oxoacetamide
  • 2-{2-[4-(allyloxy)-3-ethoxybenzylidene]hydrazino}-N-(4-methoxyphenyl)-2-oxoacetamide
  • 2-{2-[4-(allyloxy)-3-ethoxybenzylidene]hydrazino}-N-(4-bromophenyl)-2-oxoacetamide

Uniqueness

The uniqueness of N-(4-CHLORO-2-METHYLPHENYL)-1-{N'-[(E)-[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the allyloxy and ethoxybenzylidene groups, along with the hydrazino linkage, makes it a versatile compound for various applications.

Properties

Molecular Formula

C21H22ClN3O4

Molecular Weight

415.9g/mol

IUPAC Name

N-(4-chloro-2-methylphenyl)-N'-[(E)-(3-ethoxy-4-prop-2-enoxyphenyl)methylideneamino]oxamide

InChI

InChI=1S/C21H22ClN3O4/c1-4-10-29-18-9-6-15(12-19(18)28-5-2)13-23-25-21(27)20(26)24-17-8-7-16(22)11-14(17)3/h4,6-9,11-13H,1,5,10H2,2-3H3,(H,24,26)(H,25,27)/b23-13+

InChI Key

NTHHNIZNWVPCJM-YDZHTSKRSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)C(=O)NC2=C(C=C(C=C2)Cl)C)OCC=C

SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C(=O)NC2=C(C=C(C=C2)Cl)C)OCC=C

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C(=O)NC2=C(C=C(C=C2)Cl)C)OCC=C

Origin of Product

United States

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